8-amino-5-bromo-7-chloronaphthalen-2-ol
Description
8-Amino-5-bromo-7-chloronaphthalen-2-ol is a polyhalogenated naphthalene derivative featuring amino (-NH₂), bromo (-Br), chloro (-Cl), and hydroxyl (-OH) substituents. Its molecular structure combines aromaticity with electron-withdrawing and electron-donating groups, making it a compound of interest in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
8-amino-5-bromo-7-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTUOZBVQCGIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2C=C1O)N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-5-bromo-7-chloronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of naphthalene derivatives, followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
8-Amino-5-bromo-7-chloronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The amino, bromo, and chloro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
8-Amino-5-bromo-7-chloronaphthalen-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-amino-5-bromo-7-chloronaphthalen-2-ol involves its interaction with specific molecular targets. The amino, bromo, and chloro groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Reactivity
The compound’s halogen and amino group positions distinguish it from analogs. For example:
- Its ¹H and ¹³C NMR data in CDCl₃ highlight the importance of solvent choice in structural elucidation, a technique applicable to 8-amino-5-bromo-7-chloronaphthalen-2-ol .
- 8-Bromo-l,7-dimethylethylamine : Described in , this ethylamine derivative includes a bromo group and methyl substituents. Its synthesis involves reactions with acetic anhydride and (CH₃)₂SO₄, which could parallel halogenation steps in naphthalene derivatives .
Analytical Techniques
- NMR Spectroscopy: The use of CDCl₃ for ¹H/¹³C NMR in compound 5c () is standard for non-polar intermediates. For this compound, deuterated DMSO may be preferable due to its polar functional groups .
- Chromatography and UV/Vis : emphasizes HPLC and UV monitoring for purity assessment, applicable to naphthalene derivatives. The 8-bromo-l,7-dimethylethylamine’s UV spectral shifts under varying pH conditions suggest similar studies could optimize the target compound’s stability .
Biological Activity
8-Amino-5-bromo-7-chloronaphthalen-2-ol is a chemical compound with the molecular formula C10H7BrClNO. This compound is notable for its unique arrangement of substituents, which imparts distinct chemical properties and potential biological activities. It is a derivative of naphthalene, characterized by the presence of amino, bromo, and chloro groups on the naphthalene ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit varying biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H7BrClNO |
| Molecular Weight | 276.52 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The presence of the amino group enhances its ability to form hydrogen bonds, potentially increasing its binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Interaction : It may bind to receptors involved in signaling pathways, affecting cell proliferation and apoptosis.
- Oxidative Stress Modulation : The compound's structure suggests potential antioxidant properties, which could protect cells from oxidative damage.
Biological Activity Studies
Research has indicated that compounds with similar structures to this compound exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Case Study: Anticancer Activity
A study investigated the anticancer effects of naphthalene derivatives on human cancer cell lines. The results showed that certain derivatives inhibited cell proliferation through apoptosis induction. While specific data on this compound is limited, its structural similarity suggests potential anticancer activity.
Table 2: Summary of Biological Activities Related to Naphthalene Derivatives
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Naphthoquinones | Inhibition of bacterial growth |
| Antifungal | Naphthoquinones | Reduced fungal viability |
| Anticancer | Various naphthalene derivatives | Induction of apoptosis in cancer cells |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of naphthalene derivatives. For instance, research has demonstrated that certain naphthoquinones exhibit significant cytotoxicity against cancer cell lines while also displaying antioxidant properties that could mitigate oxidative stress in healthy cells .
Moreover, investigations into the pharmacokinetics and bioavailability of similar compounds have shown promise for therapeutic applications in oncology and infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
